3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

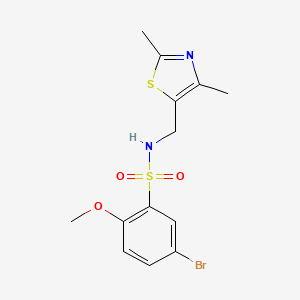

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium, also known as tBHBsNa, is a chemical compound with various applications in scientific experiments and industry. It has a molecular formula of C10H13NaO4S and a molecular weight of 252.26 .

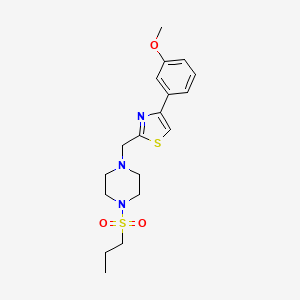

Molecular Structure Analysis

The molecular structure of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium consists of a benzene ring substituted with a t-butyl group, a hydroxy group, and a sulfonic acid sodium group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Applications De Recherche Scientifique

Biopharmaceutical Formulation

Compounds similar to Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate are investigated for their impact on biopharmaceutical formulations. For example, tert-butanol is studied for its effects on freeze-drying processes in biopharmaceuticals .

Food Additives and Antioxidants

Derivatives like tert-butylhydroquinone (TBHQ) are widely used as antioxidants in the food industry. Research into the thermal behavior and polymorphism of TBHQ could provide insights into the stability and efficacy of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate as a food additive .

Environmental Science

Studies on microplastics (MPs) have shown that compounds like 3-tertiary-butyl-4-hydroxyanisole (3BHA) can have harmful impacts on aquatic ecosystems. Research into the adsorption mechanism of such molecules could be relevant to understanding the environmental behavior of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate .

Chemical Synthesis

In chemical synthesis, tert-butyl nitrite is used for diazotization reactions. Exploring the reactivity and applications of tert-butyl derivatives could shed light on the synthetic utility of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate in organic synthesis .

Material Science

The study of nanozyme-based systems for substrates like tert-butyl hydroquinone (TBHQ) could inform the development of enhanced systems involving Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate for material science applications .

Analytical Chemistry

Research into the UV spectrum and antioxidant properties of related compounds, such as 3-tert-Butyl-4-hydroxyanisole (BHA), using computational methods like DFT, could be applicable to analyzing Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate in analytical chemistry contexts .

Modeling the adsorption mechanism of 3-tertiary-butyl-4-hydroxyanisole Study on UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4 Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Tert-butylhydroquinone: structural elucidation of a new polymorphic A multifunctional nanozyme-based enhanced system for tert-butyl [An Efficient Synthesis of N-Nitrosamines under Solvent Metal and Acid Free Conditions Using tert-Butyl Nitrite](https://www.researchgate.net/profile/Surabhi-Gupta-2/publication/292945340_An_Efficient_Synthesis_of_N-Nitrosamines_under_Solvent_Metal_and_Acid_Free_Conditions_Using_tert-Butyl_Nitrite/links/59e079c90f7e9bc5126780e6/An-Efficient-Synthesis-of

Mécanisme D'action

Target of Action

Many compounds target specific proteins or enzymes in the body. For example, sulfonamide drugs, which contain a similar sulfonic acid group, often target enzymes involved in bacterial synthesis of folic acid .

Mode of Action

The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic effects. The specific mode of action would depend on the structure of the compound and its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its solubility could affect its absorption and distribution, and it could be metabolized by various enzymes in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria to reducing inflammation .

Action Environment

Various environmental factors could influence the compound’s action, efficacy, and stability. For example, the pH of the environment could affect the compound’s ionization state and therefore its activity .

Propriétés

IUPAC Name |

sodium;3-tert-butyl-4-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYFCCIYWGDCGI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)

![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)